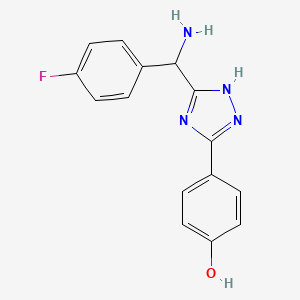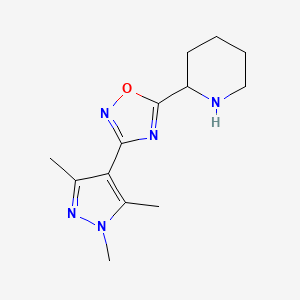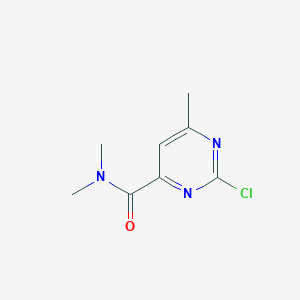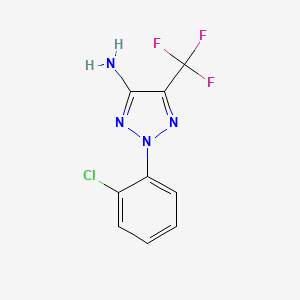
5-(2-Methylpyrimidin-4-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(2-metilpirimidin-4-il)furano-2-carboxílico es un compuesto orgánico que pertenece a la clase de compuestos aromáticos heterocíclicos. Presenta un anillo de furano sustituido con un grupo ácido carboxílico y un anillo de pirimidina con un grupo metilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(2-metilpirimidin-4-il)furano-2-carboxílico típicamente implica la formación del anillo de furano seguida de la introducción de la porción de pirimidina. Un método común implica la ciclización de precursores apropiados en condiciones ácidas o básicas. Las condiciones de reacción a menudo incluyen el uso de catalizadores como paladio o cobre para facilitar la formación del anillo de furano .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(2-metilpirimidin-4-il)furano-2-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar ácido furano-2,5-dicarboxílico.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: Los átomos de hidrógeno en el anillo de furano se pueden sustituir con halógenos u otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: La halogenación se puede lograr utilizando reactivos como bromo (Br₂) o cloro (Cl₂) en condiciones apropiadas.
Productos principales
Oxidación: Ácido furano-2,5-dicarboxílico.
Reducción: 5-(2-Metilpirimidin-4-il)furano-2-metanol.
Sustitución: Derivados halogenados del compuesto original.
Aplicaciones Científicas De Investigación
El ácido 5-(2-metilpirimidin-4-il)furano-2-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano debido a su capacidad para interferir con la síntesis de la pared celular bacteriana.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente en el tratamiento de enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(2-metilpirimidin-4-il)furano-2-carboxílico implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede inhibir enzimas implicadas en vías metabólicas esenciales, lo que lleva a la interrupción de los procesos celulares. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-(2-fluoro-4-nitrofenil)furano-2-carboxílico: Conocido por sus propiedades antimicrobianas.
5-(4-cianofenil)furano-2-carboxilato de metilo: Se utiliza en la síntesis de productos farmacéuticos.
Ácido 5-ciano-furano-2-carboxílico: Se investiga por su potencial en el desarrollo de fármacos.
Unicidad
El ácido 5-(2-metilpirimidin-4-il)furano-2-carboxílico es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su combinación de un anillo de furano con una porción de pirimidina lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-(2-methylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-5-4-7(12-6)8-2-3-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
ORKFJNYLESWZLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)


![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)



![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)



![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)

